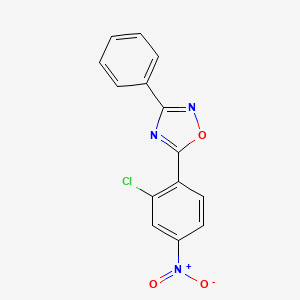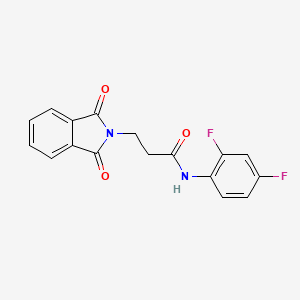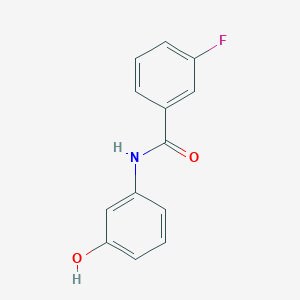![molecular formula C18H10FNO2 B5796653 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, in particular, have garnered significant attention due to their unique biological activities and light-emitting properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. . This reaction typically requires the use of strong acids or bases as catalysts.
Another method involves the use of 2-bromoaryl ketones, terminal alkynes, and acetonitrile in a copper(I)-catalyzed tandem reaction. This process efficiently produces densely functionalized isoquinolines via nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization and aromatization reactions. These methods are optimized for high yield and purity, minimizing the formation of isomers and side products .
化学反応の分析
Types of Reactions
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic fluorination can be achieved using reagents like Selectfluor®.
Major Products
The major products formed from these reactions include various functionalized isoquinoline derivatives, which can exhibit unique biological and physical properties .
科学的研究の応用
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(2-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(2-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the fluorine atom, which imparts distinct electrostatic and steric effects. These effects can enhance the compound’s biological activity and stability compared to its halogenated analogs .
特性
IUPAC Name |
2-(2-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQQUXRKTXIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5796576.png)
![ETHYL 2-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B5796613.png)
![N,N'-bis[(E)-1-(4-fluorophenyl)ethylideneamino]butanediamide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

![2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5796633.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)



